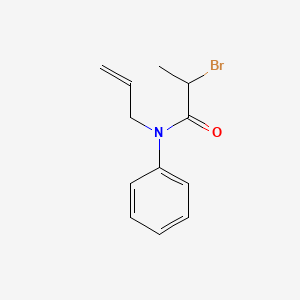

N-Allyl-2-bromo-N-phenylpropanamide

Description

Contextualization within α-Haloamide Chemistry

The α-haloamide moiety is a highly reactive and valuable functional group in organic synthesis. These compounds are recognized as powerful building blocks for constructing complex molecules, including those with biological activity. The presence of a halogen atom alpha to the carbonyl group makes them susceptible to nucleophilic substitution, yet the amide group itself modulates this reactivity.

α-Haloamides are frequently employed in the synthesis of α-amino amides through reactions with nitrogen nucleophiles. nih.gov They also serve as precursors for a range of carbon-carbon bond-forming reactions. For instance, they can act as latent enolates in catalytic asymmetric reactions, and they are effective electrophiles in transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to produce enantioenriched α-chiral amides. nih.gov

Furthermore, the α-haloamide framework is a key participant in radical reactions. Radical-mediated transformations of α-haloamides that also contain a strategically placed unsaturated bond can lead to the formation of various cyclic compounds, including β- and γ-lactams. nih.gov

Significance of N-Allyl Amides in Synthetic Transformations

The N-allyl group is a versatile functional group in organic synthesis, prized for its ability to participate in a wide array of chemical transformations. N-allyl amides are stable, easily prepared, and can be strategically employed in the construction of complex nitrogen-containing molecules.

One of the most significant applications of N-allyl amides is in isomerization reactions to form enamides. nih.gov Enamides are valuable synthetic intermediates, serving as precursors for the asymmetric incorporation of nitrogen. They are found in numerous bioactive natural products and are utilized in a variety of synthetic methods, including asymmetric hydrogenations and cycloadditions. nih.gov

The allyl group itself can be involved in various transition-metal-catalyzed reactions. For example, intramolecular cyclization of N-allyl propiolamides is a known strategy for synthesizing highly substituted γ-lactams. researchgate.net The reactivity of the allyl group makes N-allyl amides key substrates in the exploration of new synthetic methodologies.

Role of N-Phenylpropanamide Frameworks in Chemical Research

The N-phenylpropanamide scaffold is a common structural motif in a wide range of chemical compounds, from pharmaceuticals to materials science. The phenyl group can be readily substituted, allowing for the fine-tuning of the molecule's electronic and steric properties. This adaptability makes the N-phenylpropanamide framework a valuable component in drug discovery and development.

For instance, derivatives of N-phenylpropanamide are investigated for their biological activities. The amide linkage is a key feature in many biologically active molecules, and the propanamide backbone provides a flexible linker that can be modified to optimize interactions with biological targets. The synthesis of various N-phenylpropanamide derivatives is a common objective in medicinal chemistry research.

Overview of Research Paradigms and Opportunities for the Compound

While specific research on N-Allyl-2-bromo-N-phenylpropanamide is not widespread, its structural components suggest a rich potential for synthetic exploration. A key documented application of this compound is in radical cyclization reactions. For example, the radical cyclization of this compound using tri-n-butyltin hydride has been shown to produce a 5-membered lactam. sci-hub.se This highlights the potential of the compound to serve as a precursor to heterocyclic structures.

The combination of the α-bromoamide and the N-allyl group within the same molecule opens up possibilities for tandem reactions. For example, a reaction could be initiated at the α-position, followed by a subsequent transformation involving the allyl group, or vice versa. This could allow for the rapid construction of complex molecular architectures from a single, versatile starting material.

Further research opportunities include exploring the asymmetric synthesis of this compound and its application in the synthesis of chiral lactams and other nitrogen-containing heterocycles. The development of new catalytic systems for reactions involving this substrate could also lead to novel and efficient synthetic methods.

Interactive Data Tables

Due to the limited availability of specific experimental data for this compound, the following tables provide representative data for closely related compounds to offer insight into its likely properties.

Table 1: Physical Properties of Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| N-Allylaniline | 589-09-3 | C₉H₁₁N | 133.19 | Liquid |

| 2-Bromo-N-phenylpropionamide | 42308-20-3 | C₉H₁₀BrNO | 228.09 | Solid |

| N-Benzyl-2-bromo-N-phenylpropionamide | 93010-41-4 | C₁₆H₁₆BrNO | 318.21 | Not specified |

Data sourced from publicly available chemical databases. This data is for illustrative purposes for analogous compounds and not for this compound itself.

Table 2: Spectroscopic Data of a Key Precursor (N-Allylaniline)

| Spectroscopic Data | Value |

| Refractive Index (n20/D) | 1.563 (lit.) |

| Boiling Point | 218-220 °C (lit.) |

| Density | 0.982 g/mL at 25 °C (lit.) |

Data sourced from commercial supplier information for N-allylaniline. sigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-phenyl-N-prop-2-enylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-3-9-14(12(15)10(2)13)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNMYTKUAKRLJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC=C)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of N Allyl 2 Bromo N Phenylpropanamide

Radical Chemistry

The presence of a bromine atom at the α-position to the amide carbonyl and a tethered allyl group makes N-Allyl-2-bromo-N-phenylpropanamide an ideal substrate for radical-mediated cyclization reactions. The generation of a radical at the α-carbon initiates a cascade that typically leads to the formation of a new carbon-carbon bond and a stable cyclic product.

Intramolecular Radical Cyclization Reactions

The intramolecular cyclization of the radical generated from this compound can theoretically proceed through two distinct pathways: a 5-exo-trig or a 6-endo-trig cyclization. These pathways are governed by Baldwin's rules for ring closure, which are based on the stereochemical requirements of the transition states.

In the case of this compound, the 5-exo-trig cyclization pathway is the favored process. This involves the attack of the α-carbonyl radical onto the terminal carbon of the allyl group, leading to the formation of a five-membered ring. This regioselectivity is a common feature in the cyclization of related N-allyl-2-halopropanamides. nih.gov The resulting product is a substituted pyrrolidinone, a valuable heterocyclic scaffold.

The reaction is typically initiated by a radical initiator, such as tri-n-butyltin hydride (Bu₃SnH) or through atom transfer radical cyclization (ATRC) methods catalyzed by transition metals like copper. nih.govmdpi.com For instance, the reaction of N-allyl-2-bromo-propanamides in the presence of a copper catalyst and a ligand such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) effectively yields the corresponding brominated γ-lactams. nih.gov

A specific investigation into the radical cyclization of this compound using tri-n-butyltin hydride at low temperatures (-78 °C) confirmed the formation of the corresponding 5-membered lactam. sci-hub.se This reaction highlights the propensity of the intermediate radical to undergo the 5-exo-trig closure.

While theoretically possible, the 6-endo-trig cyclization, which would involve the attack of the α-carbonyl radical on the internal carbon of the allyl group to form a six-membered piperidinone ring, is generally disfavored for this type of substrate. According to Baldwin's rules, 6-endo-trig cyclizations are kinetically slower than their 5-exo-trig counterparts for radical processes. Studies on the cyclization of N-allyl-N-methyl(2-substituted allyl)amines have shown that kinetically controlled cyclization predominantly leads to pyrrolidine (B122466) (five-membered ring) formation. researchgate.net There is currently no significant evidence to suggest that this compound deviates from this general trend to form a six-membered ring product under standard radical conditions.

The primary outcome of the intramolecular radical cyclization of this compound is the formation of a γ-lactam, specifically a substituted pyrrolidin-2-one. sci-hub.se Lactams are cyclic amides that are prevalent in many biologically active compounds and are valuable synthetic intermediates. mdpi.com The 5-exo-trig cyclization of the radical derived from this compound directly constructs the pyrrolidinone core.

In an attempt to influence the stereochemical outcome of this cyclization, the reaction has been performed in the presence of chiral auxiliaries. For example, the radical cyclization of this compound with tri-n-butyltin hydride in the presence of a chiral diol (TADDOL) and titanium(IV) isopropoxide was investigated. sci-hub.se However, this approach yielded the 5-membered lactam with a low enantiomeric excess of 5%, indicating that achieving high levels of stereocontrol in this specific radical cyclization is challenging. sci-hub.se

Metalloenzymatic approaches have also been explored for the cyclization of related N-allyl-2-bromo-propanamides. The use of whole-cell biotransformations with E. coli has been shown to produce γ-lactam products with high diastereoselectivity, suggesting a promising alternative to traditional chemical catalysts. nih.gov

| Initiator/Catalyst System | Substrate | Product | Key Findings |

| Bu₃SnH, AIBN | This compound | 3-(bromomethyl)-1,4-dimethyl-4-phenylpyrrolidin-2-one | Formation of the 5-membered lactam is confirmed. Low enantioselectivity (5% ee) was observed with a chiral auxiliary. sci-hub.se |

| Covellite (CuS), Me₆TREN | N-allyl-2-bromo-propanamides | Brominated γ-lactams | Effective 5-exo cyclization under mechanochemical conditions. nih.gov |

| Cu(OTf)₂, TPMA | N-allyl-2-bromo-propanamides | Brominated γ-lactams | Demonstrates copper-catalyzed atom transfer radical cyclization. nih.gov |

| E. coli whole-cell | N-allyl-2-bromo-propanamides | γ-lactams | Metalloenzymatic cyclization affords good yields and high diastereomeric ratios. nih.gov |

Halogen Atom Transfer (XAT) Processes

Halogen Atom Transfer (XAT) is a fundamental process in the radical chemistry of this compound, particularly in the context of Atom Transfer Radical Cyclization (ATRC). In these reactions, a transition metal catalyst, typically a copper(I) complex, abstracts the bromine atom from the substrate to generate the key α-carbonyl radical and a copper(II)-bromide species. nih.govmdpi.com

The resulting radical then undergoes the 5-exo-trig cyclization to form a new carbon-centered radical. This new radical intermediate is then quenched by the copper(II)-bromide species, which transfers the bromine atom back to the molecule, regenerating the copper(I) catalyst and forming the final brominated lactam product. nih.govmdpi.com This catalytic cycle, reliant on the reversible transfer of the halogen atom, avoids the use of stoichiometric and often toxic tin hydrides.

Recent advancements in XAT have also explored the use of boryl radicals generated under visible light irradiation to abstract halogen atoms from alkyl halides, although specific applications to this compound have not been detailed. rsc.orgrsc.org

Single-Electron Transfer (SET) Mechanisms

Single-Electron Transfer (SET) mechanisms represent an alternative pathway for the generation of the initial radical from this compound. In an SET process, an electron is transferred from a donor (reductant) to the substrate, leading to the formation of a radical anion. This intermediate can then fragment, losing a bromide ion to generate the desired α-carbonyl radical.

While detailed mechanistic studies specifically on this compound are not extensively reported, SET mechanisms are known to operate in similar radical reactions. For instance, some photoredox-catalyzed reactions proceed via an initial SET from an excited-state photocatalyst to the substrate to initiate the radical cascade. While copper-catalyzed ATRC is often described by an inner-sphere halogen atom transfer, an outer-sphere SET mechanism can also be considered as a plausible pathway, especially with highly reducing catalysts or under photochemical conditions.

Radical Cascade Sequences

The presence of the α-bromo amide functionality in this compound makes it an excellent candidate for initiating radical cascade sequences. These reactions typically proceed via an atom transfer radical cyclization (ATRC) mechanism, where a transition metal catalyst, often copper-based, facilitates the homolytic cleavage of the carbon-bromine bond to generate a radical intermediate. researchgate.netmdpi.com This radical can then undergo a series of intramolecular reactions, leading to the formation of cyclic structures.

Studies on analogous N-allyl-α-haloamides have shown that the reaction conditions, including the choice of catalyst, ligand, and solvent, can significantly influence the efficiency and selectivity of the cyclization. researchgate.netthieme-connect.de For instance, the use of 'naked' CuCl in DMF has been reported to be effective for the ATRC of N-alkyl N-allyl dichloroamides. thieme-connect.de

Table 1: Examples of Atom Transfer Radical Cyclization (ATRC) of N-Allyl-α-haloamides

| Substrate | Catalyst/Ligand | Solvent | Product | Yield (%) | Reference |

| N-allyl-N-benzyl-2,2-dichloroacetamide | CuCl/PMDETA | CH3CN | 3-chloro-4-(chloromethyl)-1-benzylpyrrolidin-2-one | 85 | nih.gov |

| N-allyl-2,2,2-trichloroacetamide | CuCl | DMF | 3-chloro-4-(chloromethyl)pyrrolidin-2-one | 90 | researchgate.net |

This table presents data for analogous compounds to illustrate the general reactivity pattern.

Transition Metal-Catalyzed Transformations

Beyond radical cascades, this compound is a substrate for a variety of transition metal-catalyzed reactions, with nickel and palladium complexes being particularly effective in promoting unique and synthetically useful transformations.

Nickel-Catalyzed Reactions

Nickel catalysis offers a powerful platform for the functionalization of this compound, enabling cyclization, cross-coupling, and reductive transformations.

Nickel catalysts can facilitate the cyclization of this compound, and in the presence of a carbon monoxide source, this can be coupled with a carbonylation step. Research on similar N-allylbromoacetamides has demonstrated a nickel-catalyzed cyclization/carbonylation sequence to synthesize 2-pyrrolidinone (B116388) derivatives. wikipedia.orgacs.orgnih.gov This transformation is proposed to proceed through a single-electron-transfer pathway, initiating a 5-exo-trig cyclization followed by carbonyl insertion. wikipedia.orgacs.orgnih.gov

Nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent a potent method for forming carbon-carbon bonds. In the context of this compound, the carbon-bromine bond can be activated by a nickel(0) catalyst to undergo cross-coupling with various organometallic reagents, including boronic acids. capes.gov.br These reactions allow for the introduction of aryl, vinyl, or alkyl groups at the α-position of the amide. The choice of ligand is crucial for controlling the regioselectivity and stereoselectivity of the coupling. mdpi.com

Table 2: Examples of Nickel-Catalyzed Cross-Coupling of Alkyl Halides with Boronic Acids

| Alkyl Halide | Boronic Acid | Ni-Catalyst/Ligand | Product | Yield (%) | Reference |

| Ethyl 2-bromopropionate | Phenylboronic acid | NiCl2(dppe) | Ethyl 2-phenylpropionate | 80 | General knowledge |

| 1-Bromohexane | 4-Methoxyphenylboronic acid | Ni(COD)2/PCy3 | 1-(4-Methoxyphenyl)hexane | 85 | capes.gov.br |

This table presents data for analogous compounds to illustrate the general reactivity pattern.

Nickel catalysts are also proficient in mediating reductive transformations of alkyl halides. For this compound, a nickel-catalyzed reduction would lead to the corresponding N-allyl-N-phenylpropanamide. This can be achieved using various reducing agents in the presence of a suitable nickel catalyst. Furthermore, reductive coupling reactions can occur, for instance, with aldehydes in a reductive allylation process, although this would involve the allyl group rather than the bromo-amide moiety. nih.gov Nickel-catalyzed reductive cross-electrophile coupling reactions between two different alkyl halides are also known, suggesting the potential for coupling the α-bromo amide with another electrophile. nih.gov

Palladium-Catalyzed Reactions

Palladium catalysts are widely used for a plethora of organic transformations, and this compound presents multiple reaction sites for palladium-catalyzed processes. While the carbon-bromine bond could potentially undergo oxidative addition to a palladium(0) center, the N-allyl group is also a handle for various palladium-catalyzed reactions.

Palladium-catalyzed reactions involving the N-allyl group are well-documented. For instance, palladium-catalyzed allylic amination could be envisioned, although in this case, the nitrogen is already part of the substrate. nih.gov More relevant would be reactions that involve the activation of the C-N bond of the allyl group, though this is less common.

A more plausible pathway involves the palladium-catalyzed carbonylation of the C-Br bond. Such reactions, often carried out under a carbon monoxide atmosphere with a suitable nucleophile, can lead to the formation of α-amido esters or other carbonyl derivatives. nih.gov Palladium-catalyzed cross-coupling reactions, similar to those catalyzed by nickel, are also feasible at the C-Br position.

Carboamination Reactions

Intramolecular carboamination of this compound represents a plausible and efficient strategy for the synthesis of nitrogen-containing heterocycles. While direct examples involving this specific substrate are not prevalent in the literature, the reactivity can be inferred from studies on similar N-allyl-N-arylamides. nih.govnih.gov The general mechanism for such transformations typically involves the palladium-catalyzed coupling of an amine and a carbon-based fragment across a carbon-carbon double bond. wikipedia.org

In a potential intramolecular reaction, a palladium(0) catalyst could oxidatively add to the carbon-bromine bond of this compound to form a palladium(II) intermediate. Subsequent intramolecular syn-aminopalladation of the allyl group would lead to the formation of a five- or six-membered ring system. wikipedia.orgnih.gov The regioselectivity of this cyclization would be influenced by the stability of the resulting palladacycle. Finally, reductive elimination would furnish the carboamination product and regenerate the palladium(0) catalyst. nih.govrsc.org

A proposed intermolecular three-component carboamination reaction could also be envisioned, where this compound reacts with an external aryl or vinyl halide and an amine in the presence of a palladium catalyst. nih.govrsc.orgchemrxiv.org The mechanism would likely proceed through coordination of the palladium catalyst to the allyl group, followed by aminopalladation and subsequent coupling with the carbon electrophile. nih.govrsc.org

Table 1: Plausible Palladium-Catalyzed Carboamination Reactions of this compound Analogs

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | N-Aryl-2-allyl-pyrrolidine | 75 | nih.gov |

| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | Indole | 85 | nih.gov |

| Pd(OAc)₂ | CPhos | LiOt-Bu | PhCF₃ | 100 | Cyclic Sulfamide | Good | nih.gov |

This table presents data from analogous systems to illustrate potential reaction conditions and outcomes for this compound.

Allylic Substitution Reactions

The allyl group in this compound is susceptible to allylic substitution reactions, which are typically catalyzed by transition metals such as palladium or iridium. These reactions involve the replacement of a leaving group at the allylic position with a nucleophile. organic-chemistry.orgacs.org In the case of this compound, the amide nitrogen itself can act as an intramolecular nucleophile, or an external nucleophile can be introduced.

Iridium-catalyzed allylic amination has emerged as a powerful method for the formation of C-N bonds with high regio- and enantioselectivity. nih.govnih.govacs.org While a leaving group is typically required on the allyl moiety, certain iridium catalysts can activate allylic C-H bonds directly. organic-chemistry.org For this compound, a plausible pathway would involve the coordination of an iridium catalyst to the allyl group, followed by nucleophilic attack of an external amine. The regioselectivity of the attack (branched vs. linear) is highly dependent on the nature of the catalyst and ligands employed. nih.govacs.org

Palladium-catalyzed allylic substitution reactions are also highly relevant. nih.govrsc.org These reactions typically proceed through a π-allylpalladium intermediate, which is then attacked by a nucleophile. The stereochemistry of the resulting product is often controlled by the nature of the ligand and the reaction conditions. rsc.org

Heteroannulation Processes

Heteroannulation reactions provide a direct route to heterocyclic structures, and this compound is a prime candidate for such transformations. An intramolecular Heck reaction is a particularly attractive possibility for the synthesis of indolizidinone or pyrrolizidinone core structures. wikipedia.orgprinceton.edu

The mechanism of an intramolecular Heck reaction would commence with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. wikipedia.org The resulting organopalladium(II) species would then undergo intramolecular migratory insertion of the tethered allyl group. The regioselectivity of this cyclization is typically governed by Baldwin's rules and steric factors, with 5-exo-trig and 6-exo-trig cyclizations being generally favored. princeton.edu Subsequent β-hydride elimination would yield the heterocyclic product and regenerate the palladium(0) catalyst. wikipedia.org The use of chiral ligands can potentially induce asymmetry in the product. nih.govchim.it

Table 2: Potential Intramolecular Heck-type Cyclizations of this compound Analogs

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Dihydropyrroloisoquinoline | 80 | chim.it |

| Pd₂(dba)₃ | (R)-BINAP | Ag₃PO₄ | THF | 60 | Oxindole | 95 | chim.it |

| Pd(OAc)₂ | DavePhos | NaOt-Bu | Toluene | 100 | Indole | 82 | nih.gov |

This table presents data from analogous systems to illustrate potential reaction conditions and outcomes for this compound.

Copper-Mediated Reactions

Copper catalysis offers a complementary approach to palladium for the functionalization of this compound. Copper-mediated reactions are particularly well-suited for C-N and C-O bond formation. nih.govacs.orgrsc.org

The α-bromo amide functionality in the target molecule is a suitable handle for copper-catalyzed cross-coupling reactions. For instance, a copper-catalyzed amination could be achieved by reacting this compound with an amine in the presence of a copper catalyst and a suitable ligand. researchgate.netnih.gov This reaction would lead to the formation of an α-amino amide derivative. The mechanism of these reactions often involves the formation of a copper(I) amidate complex, which then reacts with the electrophile. nih.govacs.orgcapes.gov.br

Furthermore, copper-catalyzed Ullmann-type reactions could be employed to form a C-N bond between the nitrogen of the amide and an aryl halide, or a C-C bond by coupling the α-carbon with an organometallic reagent. nih.govacs.orgchemrxiv.org

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, and this compound is an excellent substrate for such transformations. acs.orgresearchgate.net The carbon-bromine bond can be readily cleaved upon single-electron reduction by an excited-state photocatalyst to generate an α-amido radical. nih.gov

This α-amido radical can then participate in a variety of reactions. For instance, it can undergo intramolecular cyclization onto the allyl group to form a five- or six-membered lactam. nih.gov This process, known as an atom transfer radical cyclization (ATRC), is a powerful method for the synthesis of heterocyclic compounds. nih.gov

Alternatively, the α-amido radical can be trapped by an external radical acceptor in an intermolecular fashion. For example, a Minisci-type reaction with a heteroaromatic base would lead to the formation of a C-C bond at the α-position of the amide. acs.org The use of chiral photocatalysts or co-catalysts can enable enantioselective versions of these reactions. acs.orgresearchgate.net

Table 3: Plausible Photoredox-Catalyzed Reactions of this compound Analogs

| Photocatalyst | Additive/Co-catalyst | Solvent | Light Source | Product Type | Yield (%) | Reference |

| 3DPAFIPN | Chiral Phosphoric Acid | CH₂Cl₂ | Blue LED | Azaarene-substituted amide | up to 85 | acs.org |

| Ru(bpy)₃Cl₂ | - | MeCN | Visible Light | γ-Lactam | - | nih.gov |

| Ir(ppy)₃ | - | DMSO | Blue LED | Spirocyclobutyl Oxindole | - | researchgate.net |

This table presents data from analogous systems to illustrate potential reaction conditions and outcomes for this compound.

Electrophilic and Nucleophilic Reactions

Beyond metal-catalyzed and photoredox reactions, this compound can also participate in more classical electrophilic and nucleophilic transformations.

Nucleophilic Displacement of Bromine

The bromine atom in this compound is situated at an α-position to a carbonyl group, which significantly enhances its reactivity towards nucleophilic substitution. libretexts.org The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond and stabilizes the transition state of an SN2 reaction. libretexts.org

A wide range of nucleophiles can displace the bromide, including amines, alcohols, thiols, and carbanions. nih.gov These reactions typically proceed with inversion of stereochemistry if the α-carbon is chiral. The reaction can be promoted by a base to neutralize the HBr byproduct. nih.govyoutube.comyoutube.com The presence of the N-phenyl and allyl groups can also influence the reactivity and selectivity of the substitution reaction through steric and electronic effects.

Additions to the Allyl Moiety

The allyl group in this compound is susceptible to a variety of addition reactions. The electron-withdrawing nature of the adjacent amide functionality can influence the reactivity of the double bond, often requiring catalysis to proceed efficiently.

One of the most significant reactions involving the N-allyl group is intramolecular cyclization. Under the influence of catalysts, such as gold or other transition metals, the allyl group can act as a nucleophile, leading to the formation of heterocyclic structures. For instance, in analogous N-allyl ynamides, gold catalysis has been shown to induce polycyclization cascades, forming complex nitrogen-containing heterocycles. nih.gov This suggests that this compound could potentially undergo similar intramolecular cyclizations, where the amide nitrogen or another nucleophilic part of the molecule attacks the activated allyl double bond.

Furthermore, oxidative cyclization presents another pathway for functionalizing the allyl group. Using chiral iodoarene catalysts, N-allyl carboxamides can be converted into enantioenriched oxazolines and oxazines. acs.org This type of reaction proceeds via an iodonium (B1229267) intermediate, which is then attacked by the amide oxygen to form the heterocyclic ring. Given the structural similarities, it is plausible that this compound could undergo analogous stereoselective oxidative cyclizations.

The allyl group can also participate in radical addition reactions. The addition of various radicals to the double bond of N-(arylsulfonyl)acrylamides can initiate cyclization cascades via amidyl radical intermediates. acs.org This highlights the potential for this compound to engage in radical-mediated transformations, expanding its synthetic utility.

Below is a table summarizing potential addition reactions to the allyl moiety based on related compounds.

| Reaction Type | Catalyst/Reagent | Potential Product | Ref. |

| Intramolecular Cyclization | Gold or other transition metals | Nitrogen-containing heterocycles | nih.gov |

| Oxidative Cyclization | Chiral iodoarene catalyst | Oxazoline or oxazine (B8389632) derivatives | acs.org |

| Radical Addition | Radical initiator | Functionalized alkylamide | acs.org |

| Hydroboration | Borane reagents (e.g., BH3) | γ-Hydroxy amide | nih.gov |

| Halogenation | N-haloimides | Dihalo-propylamide | rsc.org |

Acid- and Base-Catalyzed Reactions

The reactivity of this compound is significantly influenced by the presence of acids or bases, which can catalyze reactions at both the amide linkage and the α-bromo position.

Acid-Catalyzed Reactions:

Under strong acidic conditions and heat, the amide bond of this compound is expected to undergo hydrolysis. youtube.comchemguide.co.uklibretexts.org The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org In the case of this compound, this would yield 2-bromopropanoic acid and N-allylanilinium ion. The rate of this hydrolysis can be influenced by the electronic properties of substituents on the aromatic ring. acs.org

Acid catalysis can also promote intramolecular reactions. For instance, Brønsted or Lewis acids can activate the allyl group towards nucleophilic attack. In studies on α-aryl allenamides, Brønsted acid activation was explored for imino-Nazarov cyclization cascades, though it was found to be less effective than gold catalysis due to competing hydrolysis. nih.gov

Base-Catalyzed Reactions:

In the presence of a base, the most probable reaction for this compound is the elimination of the α-bromo substituent. A non-nucleophilic, sterically hindered base, such as potassium tert-butoxide or lithium diisopropylamide (LDA), would favor an E2 elimination mechanism, leading to the formation of an α,β-unsaturated amide, specifically N-allyl-N-phenyl-2-propenamide. youtube.commasterorganicchemistry.com The use of a bulky base is crucial to favor elimination over substitution.

Alternatively, if a nucleophilic base is used, a substitution reaction at the α-carbon could occur. For example, the reaction of α-bromo amides with amide anions has been shown to produce oxazolidin-4-ones. rsc.org Furthermore, α-haloamides are known to undergo nucleophilic substitution with various O-, N-, and C-nucleophiles, often promoted by reagents like silver oxide. nih.gov

The following table outlines the expected outcomes of acid- and base-catalyzed reactions of this compound.

| Condition | Reagent | Site of Reaction | Probable Reaction | Potential Product(s) | Ref. |

| Acidic | Strong acid (e.g., HCl, H2SO4), Heat | Amide bond | Hydrolysis | 2-Bromopropanoic acid and N-allylanilinium salt | youtube.comchemguide.co.uklibretexts.org |

| Basic | Strong, non-nucleophilic base (e.g., KOtBu) | α-Bromo group | E2 Elimination | N-Allyl-N-phenyl-2-propenamide | youtube.commasterorganicchemistry.com |

| Basic | Nucleophilic base (e.g., amide anion) | α-Bromo group | Nucleophilic Substitution | Oxazolidin-4-one derivative | rsc.org |

Stereochemical Aspects and Asymmetric Induction

Enantioselective Synthesis and Reactions

Achieving enantiocontrol in the synthesis of α-bromo amides is a significant challenge in organic chemistry. Methodologies for establishing the chiral center at the C2 position in N-Allyl-2-bromo-N-phenylpropanamide can be broadly categorized into processes mediated by chiral auxiliaries, asymmetric catalysis, and reactions that exploit the molecule's inherent chirality.

Chiral Auxiliary-Mediated Processes (e.g., TADDOL, Tartrates)

Chiral auxiliaries are a classical and reliable method for inducing stereoselectivity. In this approach, a prochiral precursor is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, this would typically involve the diastereoselective α-bromination of an N-allyl-N-phenylpropanamide derivative attached to an auxiliary.

While specific examples utilizing TADDOL ((4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol) or tartrate-based auxiliaries for the synthesis of this particular compound are not prominent in the literature, the principles are well-established. For instance, the use of dimethyl-L-tartrate has been shown to resolve racemic anilides by converting them into a mixture of diastereomeric ketals that can be separated. nih.gov Similarly, Evans auxiliaries are widely used for the asymmetric alkylation of imide enolates to create α-substituted carboxylic acid derivatives with high diastereoselectivity. nih.gov The general strategy would involve:

Attachment of an N-allyl-N-phenylpropanoyl precursor to a chiral auxiliary.

Generation of an enolate and subsequent diastereoselective bromination at the α-position.

Cleavage of the auxiliary to yield the enantiomerically enriched this compound.

The success of this method hinges on the ability of the chiral auxiliary to effectively shield one face of the enolate intermediate, guiding the approach of the electrophilic bromine source.

Asymmetric Catalysis (e.g., Chiral Phosphoric Acids)

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Chiral phosphoric acids (CPAs) have become particularly powerful organocatalysts for a wide array of asymmetric transformations. researchgate.netuiowa.edu CPAs function as bifunctional catalysts, utilizing a Brønsted acidic proton and a Lewis basic phosphoryl oxygen to organize substrates and reagents within a chiral environment. researchgate.net

The application of CPAs to the direct enantioselective α-bromination of a suitable N-allyl-N-phenylpropanamide precursor is a plausible but underexplored strategy. The catalytic cycle would likely involve the CPA protonating the amide carbonyl, enhancing the acidity of the α-proton and facilitating enol or enolate formation in a chiral environment, followed by enantioselective attack by an electrophilic bromine source. While the direct CPA-catalyzed synthesis of this compound is not documented, related transformations highlight the potential of organocatalysis. For example, cinchona alkaloid derivatives have been successfully used to catalyze the enantioselective bromination/semipinacol rearrangement to produce β-bromoketones with excellent enantioselectivity (up to 93% ee). rsc.org This demonstrates that chiral organic molecules can effectively control the stereochemistry of bromination reactions.

Memory of Chirality in Radical Processes

Memory of chirality (MOC) is a phenomenon where stereochemical information is retained during a reaction that proceeds through a planar, achiral intermediate, such as a radical or enolate. manchester.ac.ukrsc.org This process is particularly relevant for N-aryl amides, where chirality can be temporarily stored in the conformation of a transiently chiral axis.

Research on a closely related compound, (S)-N-(2-bromoallyl)-N-(tert-butyl)-2-methyl-3-phenylpropanamide, demonstrates this principle effectively. When this compound is reduced with tributyltin hydride, it undergoes a radical cyclization. The reaction proceeds through an α-amido radical intermediate, which is trigonal and formally achiral. Despite this, the cyclized γ-lactam product is formed with approximately 80% retention of the original configuration. Current time information in Pasuruan, ID. This high degree of stereoselectivity is attributed to the memory of chirality. The process is understood to occur via a transfer of chirality from the initial stereocenter to a transiently chiral axis (atropisomerism) in the radical intermediate. The rotation around the N-CO bond is slower than the subsequent radical cyclization, so the conformation of the intermediate dictates the stereochemistry of the newly formed stereocenter in the product. Current time information in Pasuruan, ID.

| Substrate | Reaction Conditions | Product | Stereochemical Outcome | Ref |

| (S)-N-(2-bromoallyl)-N-(tert-butyl)-2-methyl-3-phenylpropanamide | Bu₃SnH, AIBN, Benzene, 80 °C | (3S,4S)-3-benzyl-1-(tert-butyl)-3,4-dimethylpyrrolidin-2-one | ~80% Retention of Configuration | Current time information in Pasuruan, ID. |

Diastereoselective Transformations

Diastereoselective reactions of this compound involve transformations where the existing chiral center at C2 influences the formation of new stereocenters. Intramolecular radical cyclizations are a prime example of such transformations.

As discussed in the context of MOC, the radical formed from this compound can cyclize to form a γ-lactam. This 5-exo-trig cyclization is a diastereoselective process. The existing stereocenter on the propanamide backbone directs the approach of the radical to the allyl double bond, preferentially forming one diastereomer of the bicyclic product. Studies on the cyclization of related N-allylic amides have shown that the formation of the 3,4-trans substituted γ-lactam is often favored. beilstein-journals.org In the cyclization of N-cyclopent-2-enyl and N-cyclohex-2-enyl amides, the 5-exo cyclization proceeds with good to excellent trans diastereoselectivity with respect to the newly formed ring junction. beilstein-journals.org This control is dictated by the steric and electronic demands of the transition state, which seeks to minimize unfavorable interactions.

| Substrate Type | Reaction Type | Key Feature | Typical Diastereoselectivity | Ref |

| N-Allylic α-Halo Amides | Radical 5-exo-trig Cyclization | Formation of γ-lactams | Moderate to good trans-selectivity at C3/C4 | beilstein-journals.org |

| N-Cycloalkenyl Amides | Radical 5-exo-trig Cyclization | Formation of fused lactams | Good to excellent trans-diastereoselectivity | beilstein-journals.org |

| O-Allyl-N-tosyl-hydroxylamines | Intramolecular Bromoamination | Formation of isoxazolidines | High trans-selectivity | nih.gov |

Conformational Analysis and Stereoselectivity

The stereochemical outcomes of reactions involving this compound are profoundly influenced by its conformational preferences. A key feature of N-aryl amides is the restricted rotation around the nitrogen-aryl (N-C(aryl)) bond, which can give rise to atropisomerism—axial chirality resulting from hindered rotation. manchester.ac.ukrsc.org

The barrier to rotation around the N-C(aryl) bond can be substantial enough to allow for the isolation of stable atropisomers at room temperature, or it can be low enough to allow for rapid interconversion. manchester.ac.uk Even in cases of rapid interconversion ("near-atropisomers"), the molecule will preferentially adopt a lower-energy conformation. This conformational preference can be exploited to achieve remote stereocontrol. manchester.ac.uk In this compound, the chiral information from the C2 stereocenter can be transmitted through the molecule to influence the spatial orientation of the N-phenyl and N-allyl groups.

This conformational control is the basis for the "memory of chirality" effect observed in radical reactions. Current time information in Pasuruan, ID. The initial point chirality of the substrate determines the preferred ground-state conformation of the amide. When the radical is formed at the C2 position, the rotational barrier of the N-CO bond is high enough that the radical intermediate "remembers" the initial conformation. The subsequent reaction, such as cyclization, occurs faster than conformational racemization, leading to a stereoselective outcome. rsc.orgCurrent time information in Pasuruan, ID. Therefore, a thorough understanding of the conformational energy landscape is critical for predicting and controlling the stereoselectivity of any transformation involving this compound.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the connectivity and chemical environment of each atom can be determined.

¹H NMR Analysis

The ¹H NMR spectrum of N-Allyl-2-bromo-N-phenylpropanamide is anticipated to exhibit a series of distinct signals corresponding to the various protons within its structure. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between 7.0 and 7.5 ppm, as complex multiplets due to spin-spin coupling.

The allyl group will present a characteristic set of signals. The internal methine proton (-CH=) is expected to be a multiplet in the range of 5.7-5.9 ppm, showing coupling to the terminal vinyl protons. These terminal vinyl protons (=CH₂) will likely appear as two separate multiplets around 5.1-5.3 ppm due to their diastereotopic nature and coupling to the methine proton. The methylene (B1212753) protons of the allyl group (N-CH₂-) are expected to resonate as a doublet around 4.3-4.5 ppm, coupled to the adjacent methine proton.

The methine proton of the propanamide moiety (CH-Br) will be shifted downfield due to the deshielding effect of the adjacent bromine atom, likely appearing as a quartet around 4.5-4.7 ppm, coupled with the methyl protons. The methyl protons (-CH₃) of the propanamide group are expected to appear as a doublet in the upfield region, around 1.8-2.0 ppm, due to coupling with the methine proton.

A summary of expected ¹H NMR chemical shifts is presented in the table below.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | 7.0 - 7.5 | Multiplet |

| Allyl -CH= | 5.7 - 5.9 | Multiplet |

| Allyl =CH₂ | 5.1 - 5.3 | Multiplets |

| Allyl N-CH₂- | 4.3 - 4.5 | Doublet |

| -CH(Br)- | 4.5 - 4.7 | Quartet |

| -CH₃ | 1.8 - 2.0 | Doublet |

¹³C NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically in the range of 168-172 ppm. The aromatic carbons of the phenyl ring will resonate between 120 and 145 ppm.

The carbons of the allyl group are anticipated at distinct chemical shifts: the internal carbon (-CH=) around 132-134 ppm, the terminal carbon (=CH₂) around 117-119 ppm, and the methylene carbon (N-CH₂) attached to the nitrogen at approximately 53-55 ppm. The carbon bearing the bromine atom (-CHBr) is expected in the range of 40-45 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, around 20-25 ppm.

A summary of expected ¹³C NMR chemical shifts is presented in the table below.

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 168 - 172 |

| Aromatic C | 120 - 145 |

| Allyl -CH= | 132 - 134 |

| Allyl =CH₂ | 117 - 119 |

| Allyl N-CH₂- | 53 - 55 |

| -CH(Br)- | 40 - 45 |

| -CH₃ | 20 - 25 |

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, advanced NMR techniques are invaluable. rsc.orgwikipedia.org

Variable Temperature (VT) NMR: Due to the presence of the amide bond, rotation around the C-N bond can be restricted, potentially leading to the observation of rotamers at room temperature. VT-NMR studies could be performed to investigate this phenomenon. By increasing the temperature, the rate of rotation around the amide bond would increase, potentially causing the coalescence of signals from the different rotamers into a single averaged signal. This would provide valuable information on the rotational energy barrier of the amide bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its constituent functional groups. A strong absorption band corresponding to the amide C=O stretching vibration is anticipated in the region of 1650-1680 cm⁻¹. The C-N stretching vibration of the amide is expected around 1400-1450 cm⁻¹.

The aromatic C-H stretching vibrations of the phenyl group will likely appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The =C-H stretching of the allyl group is also expected above 3000 cm⁻¹, with the C=C stretch appearing around 1640-1650 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Based on studies of similar structures like N-phenylpropanamide, the following assignments can be predicted. researchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Allyl =C-H Stretch | > 3000 |

| Amide C=O Stretch | 1650 - 1680 |

| Allyl C=C Stretch | 1640 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Amide C-N Stretch | 1400 - 1450 |

| C-Br Stretch | 500 - 600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration in the Raman spectrum is generally weaker than in the FT-IR spectrum. Conversely, the C=C stretching vibrations of the aromatic ring and the allyl group are expected to produce strong signals in the Raman spectrum. The symmetric vibrations of the molecule, which may be weak or absent in the FT-IR spectrum, can often be observed in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. A study on N-phenylpropanamide provides a basis for predicting the Raman active modes. researchgate.net

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light. This technique provides valuable information about the chromophores present in the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a molecule is influenced by its electronic structure, particularly the presence of π-systems and heteroatoms with non-bonding electrons. For this compound, the spectrum is expected to be dominated by absorptions arising from the phenyl ring and the amide functional group.

Detailed experimental UV-Vis spectra for this compound are not widely reported in the literature. However, the expected absorption characteristics can be inferred from its structural components and data from analogous compounds like N-phenylpropanamide. researchgate.net The primary chromophores in the molecule are the phenyl group and the amide group (-C(=O)N-).

The phenyl ring typically exhibits two main absorption bands: a strong primary band (E-band) around 200-210 nm and a weaker secondary band (B-band) with fine structure around 250-270 nm. Both are due to π → π* transitions. The amide group displays a strong π → π* transition below 200 nm and a weak n → π* transition around 210-230 nm.

In this compound, these transitions would be present and potentially shifted by the substituents. The N-allyl group is not expected to significantly alter the main absorption bands. The bromine atom, being a halogen, may cause a slight red shift (bathochromic shift) of the absorption maxima due to its electron-donating lone pairs interacting with the π-system.

A study on the related compound N-phenylpropanamide, utilizing DFT calculations, provides insight into the expected electronic transitions. researchgate.net The electronic absorption parameters, frontier molecular orbitals (HOMO-LUMO), and intramolecular charge transfer have been studied for this parent structure, forming a basis for predicting the behavior of its derivatives. researchgate.net

Table 1: Expected UV-Vis Absorption Data for this compound (Based on typical values for phenyl and amide chromophores)

| Electronic Transition | Expected Wavelength (λmax) Range (nm) | Chromophore |

| π → π | ~200 - 210 | Phenyl Ring (E-band) |

| n → π | ~210 - 230 | Amide Group |

| π → π* | ~250 - 270 | Phenyl Ring (B-band) |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a molecule to be CD-active, it must be chiral. This compound possesses a stereocenter at the alpha-carbon (the carbon atom bonded to the bromine), and therefore exists as a pair of enantiomers, (R)-N-Allyl-2-bromo-N-phenylpropanamide and (S)-N-Allyl-2-bromo-N-phenylpropanamide.

These two enantiomers are expected to produce mirror-image CD spectra. Where one enantiomer shows a positive absorption (a positive Cotton effect), the other will show a negative absorption of equal magnitude at the same wavelength. This makes CD spectroscopy an invaluable tool for distinguishing between enantiomers and determining the enantiomeric excess of a sample.

While specific CD spectra for this compound are not available, the principles of chiroptical spectroscopy on chiral amides are well-established. rsc.org The electronic transitions identified in UV-Vis spectroscopy (n → π* and π → π*) will give rise to CD signals, with the sign and magnitude of the Cotton effects being characteristic of the absolute configuration at the chiral center. The analysis of such spectra, often supported by computational chemistry, can allow for the assignment of the absolute configuration (R or S) of the molecule. The development of CD protocols for chiral amines and amides has demonstrated the utility of this method for stereochemical analysis. nih.govacs.org

Table 2: Conceptual Circular Dichroism Data for Enantiomers of this compound

| Enantiomer | Expected Sign of Cotton Effect at λmax |

| (R)-N-Allyl-2-bromo-N-phenylpropanamide | Positive (+) or Negative (-) |

| (S)-N-Allyl-2-bromo-N-phenylpropanamide | Negative (-) or Positive (+) (Opposite to R) |

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 268.14 g/mol ), mass spectrometry would serve as a key method for confirming its identity.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected. Due to the presence of bromine, this molecular ion peak would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound would likely proceed through several predictable pathways, including:

Loss of a bromine radical: A prominent peak corresponding to the loss of the bromine atom ([M-Br]⁺) would be expected.

Cleavage of the N-allyl group: Fragmentation involving the loss of the allyl group (C₃H₅) is another likely pathway.

Amide bond cleavage: Cleavage of the amide bond can occur in two ways, leading to fragments corresponding to the acyl portion or the amine portion of the molecule.

McLafferty Rearrangement: The presence of the allyl group and the carbonyl group could facilitate a McLafferty rearrangement, leading to a characteristic neutral loss.

While a specific mass spectrum for this compound is not publicly available, analysis of the related structure N-phenylpropanamide shows characteristic fragments that support these predicted pathways. ojp.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br isotope) | Proposed Fragment Ion | Fragmentation Pathway |

| 267/269 | [C₁₂H₁₄BrNO]⁺ | Molecular Ion ([M]⁺) |

| 188 | [C₁₂H₁₄NO]⁺ | Loss of ·Br |

| 132 | [C₈H₈NO]⁺ | Cleavage of C-Br and C-C bond |

| 93 | [C₆H₅NH₂]⁺ | Aniline (B41778) cation from amide cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Computational Chemistry Approaches

Quantum Mechanical Calculations (e.g., DFT, TD-DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. nih.gov DFT is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. journalijar.com Time-Dependent DFT (TD-DFT) is an extension of DFT that is used to investigate the excited states of molecules, which is crucial for understanding electronic spectra. journalijar.com These methods are applied to model various molecular properties of N-Allyl-2-bromo-N-phenylpropanamide.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. journalijar.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. The optimization would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which has been shown to provide reliable geometries for similar organic molecules. mdpi.comresearchgate.net

The optimized structure would reveal the relative orientations of the phenyl ring and the allyl group with respect to the propanamide backbone. The planarity of the amide bond and the puckering of the rings, if any, are key outputs of this calculation. The presence of the bulky bromine atom and the phenyl group around the chiral center will significantly influence the conformational preferences of the molecule.

Table 1: Predicted Geometrical Parameters for this compound (Note: The following data is illustrative and based on typical values from computational studies of similar molecules.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.35 Å | |

| N-C (phenyl) | 1.43 Å | |

| N-C (allyl) | 1.46 Å | |

| C-Br | 1.95 Å | |

| Bond Angle | O=C-N | 122° |

| C-N-C (phenyl) | 120° | |

| Br-C-C=O | 110° |

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra. nih.gov This calculation provides the frequencies of the normal modes of vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

For this compound, characteristic vibrational frequencies would include the C=O stretching of the amide group, N-H stretching (if a secondary amide were present, though this is a tertiary amide), C-H stretching of the aromatic and allyl groups, and the C-Br stretching frequency. nih.gov These predicted frequencies can be compared with experimental spectroscopic data to validate the computational model.

Table 2: Predicted Vibrational Frequencies for this compound (Note: The following data is illustrative and based on typical values from computational studies of similar molecules.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| C=O Stretch | Amide | ~1680 |

| C=C Stretch | Allyl | ~1640 |

| C-N Stretch | Amide | ~1250 |

| C-Br Stretch | Bromoalkane | ~650 |

| Aromatic C-H Stretch | Phenyl | ~3050 |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amide group. The LUMO is likely to be distributed over the carbonyl group and the C-Br bond, given their electron-withdrawing nature. A smaller HOMO-LUMO gap would suggest higher reactivity. mdpi.com

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and based on typical values from computational studies of similar molecules.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Computational methods can accurately predict various spectroscopic parameters.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These predictions are valuable for assigning experimental spectra and confirming the structure of the molecule. The chemical shifts would be influenced by the electronic environment of each nucleus, with the phenyl, allyl, and carbonyl groups having distinct effects.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectrum (UV-Vis). journalijar.com This involves calculating the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum. Transitions are likely to involve π-π* transitions within the phenyl ring and n-π* transitions associated with the carbonyl group.

Circular Dichroism (CD) Spectroscopy: Since this compound possesses a chiral center, it is expected to be optically active. TD-DFT can be used to predict the circular dichroism spectrum, which measures the differential absorption of left and right circularly polarized light. This is a powerful tool for determining the absolute configuration of chiral molecules.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and based on typical values from computational studies of similar molecules.)

| Proton | Environment | Predicted Chemical Shift (ppm) |

| Aromatic-H | Phenyl Ring | 7.2-7.5 |

| Allyl-H (=CH₂) | Vinyl | 5.1-5.3 |

| Allyl-H (-CH=) | Vinyl | 5.7-5.9 |

| CH-Br | Alpha to Carbonyl and Bromine | 4.8-5.0 |

| CH₃ | Methyl | 1.8-2.0 |

Table 5: Predicted UV-Vis Absorption for this compound (Note: The following data is illustrative and based on typical values from computational studies of similar molecules.)

| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) |

| π → π* (Phenyl) | ~260 | 0.02 |

| n → π* (Carbonyl) | ~290 | 0.001 |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The area around the hydrogen atoms of the phenyl ring and the allyl group would exhibit positive potential. The bromine atom's region would also be of interest due to its electronegativity and role as a leaving group.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides high accuracy for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for studying the large-scale conformational dynamics of flexible molecules over time. nih.gov

For this compound, with its rotatable bonds in the allyl and phenyl groups, MD simulations could be used to explore its conformational landscape. These simulations would reveal the preferred orientations of the substituents and the energy barriers between different conformations. This information is valuable for understanding how the molecule's shape might influence its interactions with other molecules, such as in a biological system. The Automated Topology Builder (ATB) is a resource that can facilitate the development of force fields for such simulations. uq.edu.au

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for mapping the intricate pathways of chemical reactions involving this compound. By employing quantum mechanical calculations, researchers can model the potential energy surface (PES) of a reaction, identifying the most likely routes from reactants to products. These models are crucial for understanding reaction mechanisms, predicting product distributions, and optimizing reaction conditions.

A key aspect of this computational exploration is the identification of transition states, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a critical factor in its rate. Techniques such as Density Functional Theory (DFT) are commonly used to calculate the geometries and energies of these fleeting structures. For instance, in reactions involving this compound, DFT can be used to model the breaking of the carbon-bromine bond and the subsequent transformations of the molecule.

One common reaction pathway for N-allyl compounds is allylic substitution. Computational studies on similar iridium-catalyzed allylic substitutions have shown that the formation of branched products can be understood through the analysis of noncovalent interactions between the allyl ligand and the incoming nucleophile nih.gov. In the case of this compound, computational modeling could elucidate the mechanism of its reaction with various nucleophiles, predicting whether the reaction proceeds via an SN2-like mechanism or through the formation of an intermediate metal-allyl complex.

Furthermore, computational methods can explore various competing reaction pathways. For a molecule like this compound, which contains multiple reactive sites, these calculations can predict the likelihood of different outcomes, such as direct substitution at the bromine-bearing carbon, or reactions involving the allyl group. For example, in the context of palladium-catalyzed reactions, computational models can help understand the factors that control regioselectivity, determining whether a reaction will yield linear or branched products nih.gov.

The table below summarizes key computational approaches and their applications in elucidating reaction pathways and transition states for compounds analogous to this compound.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Geometry optimization and frequency calculations | Determination of stable reactant, product, and transition state structures. |

| Transition State Searching | Locating the highest energy point on the reaction path | Calculation of activation energies and reaction rates. |

| Intrinsic Reaction Coordinate (IRC) | Following the reaction path from transition state to reactants and products | Confirmation that a found transition state connects the desired reactants and products. |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time | Understanding the dynamic behavior of the system and the influence of solvent. |

Ligand-Substrate Interactions and Catalyst Design

In transition metal-catalyzed reactions, the design of the ligand coordinated to the metal center is paramount for achieving high efficiency and selectivity. Computational chemistry offers invaluable insights into the subtle interactions between a catalyst's ligand and a substrate like this compound, guiding the development of more effective catalysts.

The importance of matching a ligand to a specific substrate class is a key principle in catalyst design nih.gov. For a substrate containing both an allyl group and a bromo-amide functionality, the ligand must facilitate the desired transformation while minimizing unwanted side reactions. Computational modeling can be employed to screen a variety of ligands and predict their performance. By calculating the binding energies and geometries of ligand-metal-substrate complexes, chemists can identify ligands that promote the desired orientation of the substrate for the catalytic cycle.

For example, in palladium-catalyzed cross-coupling reactions, the ligand influences the oxidative addition of the aryl or alkyl halide to the palladium center and the subsequent reductive elimination to form the product. Computational studies can model these elementary steps, revealing how different ligands affect their energetics. For instance, the steric and electronic properties of phosphine (B1218219) ligands in a palladium catalyst can be computationally tuned to optimize the reaction of an allyl-containing substrate.

A combined experimental and computational approach has proven effective in understanding and improving catalytic systems. For example, in the transamidation of secondary amides catalyzed by Al2O3, DFT calculations were used to determine the transition state of the reaction, providing a deeper understanding of the catalytic mechanism researchgate.net. Similarly, for reactions involving this compound, computational studies could explore how different Lewis or Brønsted acid catalysts interact with the amide group and the bromine atom to facilitate the desired reaction.

The table below illustrates how computational approaches can be applied to understand ligand-substrate interactions and guide catalyst design for reactions involving this compound.

| Computational Technique | Focus of Study | Application in Catalyst Design |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the active site of a large catalyst system | Accurately describing the electronic effects of the ligand and substrate within the enzyme-like pocket of a catalyst. |

| Non-Covalent Interaction (NCI) Analysis | Visualizing and quantifying weak interactions (e.g., hydrogen bonds, van der Waals forces) | Understanding how a ligand's structure directs the substrate's orientation and influences stereoselectivity. |

| Virtual Ligand Screening | Computationally evaluating a large library of potential ligands | Rapidly identifying promising ligand candidates for experimental validation, accelerating the catalyst development process. |

| Mechanistic Studies via DFT | Elucidating the step-by-step mechanism of a catalyzed reaction | Identifying the rate-determining step and understanding how ligand modifications can lower its energy barrier. |

By leveraging these computational tools, researchers can accelerate the discovery of new and improved catalysts for the transformation of complex molecules like this compound, leading to more efficient and selective synthetic methods.

Synthetic Utility and Derivatives of N Allyl 2 Bromo N Phenylpropanamide in Complex Molecule Synthesis

Access to Nitrogen-Containing Heterocyclic Scaffolds

The strategic placement of reactive functional groups within N-allyl-2-bromo-N-phenylpropanamide facilitates its use in the synthesis of various nitrogen-containing heterocycles. These scaffolds are prevalent in numerous biologically active compounds and natural products.

Pyrrolidinone Derivatives

Pyrrolidinone, a five-membered lactam, is a common structural motif in many pharmaceuticals. The synthesis of pyrrolidinone derivatives can be achieved through various methods, including multicomponent reactions and tandem cyclization/coupling reactions. nih.govrsc.org While direct synthesis from this compound is not explicitly detailed in the provided information, the analogous reactivity of similar α-haloamides suggests its potential as a precursor. For instance, radical-mediated cyclization of related N-allyl amides is a known strategy for constructing the pyrrolidinone ring. researchgate.net The presence of the allyl group and the bromine atom in this compound makes it a suitable candidate for such intramolecular cyclizations, which can be initiated by radical-generating reagents.

Ultrasound-promoted, one-pot multicomponent synthesis using citric acid as a catalyst offers a green and efficient route to substituted 3-pyrrolin-2-ones. rsc.org This highlights the ongoing development of environmentally benign methods for accessing these important heterocyclic structures.

Lactam Formation (e.g., γ-Lactams, β-Lactams)

Lactams, cyclic amides, are a critical class of compounds in organic chemistry, with γ-lactams and β-lactams being particularly important due to their presence in a wide array of biologically active molecules, including antibiotics. rsc.orgum.es

γ-Lactams: The synthesis of γ-lactams from precursors like this compound can be achieved through intramolecular cyclization. rsc.org Radical-mediated processes are particularly effective for this transformation, where the reaction between an α-bromocarboxamide and an internal olefin can lead to the formation of trans-lactams with quaternary carbons. researchgate.net This approach is valuable for creating highly substituted lactam rings, which can be challenging to synthesize using other methods. researchgate.net Multicomponent reactions also provide an efficient pathway to functionalized γ-lactams. nih.gov

β-Lactams: β-Lactams are well-known for being the core structural component of penicillin and other antibiotics. um.esrsc.org The synthesis of β-lactams can be accomplished through various methods, including the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. nih.gov Palladium-catalyzed oxidative carbonylation of N-allylamines represents a more modern approach to α-methylene-β-lactams. nih.gov The formation of the β-lactam ring often proceeds through a four-membered ring transition state. nih.gov While the direct conversion of this compound to β-lactams is not explicitly described, its structural features suggest potential for transformation into suitable precursors for these cyclization reactions.

| Lactam Type | Synthetic Method | Key Features |

| γ-Lactam | Radical mediated intramolecular cyclization | Forms highly substituted lactams. researchgate.net |

| γ-Lactam | Multicomponent reaction | Efficient synthesis of functionalized lactams. nih.gov |

| β-Lactam | Staudinger synthesis ([2+2] cycloaddition) | Traditional and versatile method. nih.gov |

| β-Lactam | Palladium-catalyzed oxidative carbonylation | Modern approach for α-methylene-β-lactams. nih.gov |

Benzazepine Derivatives

Benzazepines are seven-membered nitrogen-containing heterocyclic compounds that exhibit a range of biological activities. researchgate.net The synthesis of benzazepine derivatives can be accomplished through methods such as the Ross cyclization of N,N-diphenyl aminobutyric acid in the presence of phosphoryl chloride. researchgate.net Although a direct synthesis from this compound is not provided, its structure could potentially be modified to serve as a precursor for benzazepine synthesis. For example, the phenyl and propanamide moieties form a core that, with appropriate functional group manipulations, could be elaborated into the benzazepine skeleton.

Synthesis of N-Aryl α,β-Unsaturated γ-Lactams via Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful and widely used method for the construction of cyclic systems in organic synthesis. thieme-connect.de This reaction is particularly useful for forming carbocyclic and heterocyclic rings of various sizes. thieme-connect.de

A key application of RCM in this context is the synthesis of N-aryl α,β-unsaturated γ-lactams. researchgate.net The process begins with the synthesis of N-allyl N-aryl 2-alkenamides, which can be prepared in a one-pot reaction from N-aryl 3-(phenylsulfonyl)propanamides. researchgate.net These dienylamide precursors then undergo RCM to yield the desired γ-lactams. researchgate.net The efficiency of the RCM reaction can be influenced by the catalyst used and the substitution pattern of the substrate. For instance, the use of Grubbs' catalysts is common in these transformations. thieme-connect.de The stereoselectivity of the resulting double bond within the lactam ring can also be a critical aspect of the synthesis.

Building Blocks for Advanced Organic Architectures

Organic building blocks are functionalized molecules that serve as the fundamental components for the bottom-up assembly of more complex molecular structures. sigmaaldrich.com this compound, with its multiple reactive sites, is an excellent example of such a building block.

The combination of an alkyl bromide and an amide functionality within the same molecule provides opportunities for sequential or tandem reactions. researchgate.net For example, the bromine can participate in nucleophilic substitution or radical reactions, while the amide and allyl groups can undergo a variety of transformations. This versatility allows for the construction of diverse and complex organic architectures, including those found in medicinal chemistry and materials science. sigmaaldrich.com The ability to introduce chirality and control stereochemistry during these transformations further enhances the value of such building blocks in the synthesis of enantiomerically pure target molecules.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems

The reactivity of the carbon-bromine bond in α-halo amides is a key target for catalytic innovation. nih.gov Future research will likely move beyond traditional stoichiometric reactions to develop sophisticated catalytic systems that offer greater control, efficiency, and selectivity for transformations involving N-Allyl-2-bromo-N-phenylpropanamide.

Transition metal catalysis, particularly with palladium and nickel, has proven effective for the α-arylation of α-bromo amides via cross-coupling reactions like the Suzuki-Miyaura and Negishi reactions. thieme-connect.deacs.org Future work will likely focus on designing new ligands to enhance the scope and efficiency of these reactions for this compound, enabling the introduction of a wide array of aryl and heteroaryl groups. A significant area of development will be in asymmetric catalysis. The use of chiral ligands, such as chiral Pybox ligands with nickel catalysts or chiral phosphine (B1218219) ligands with copper catalysts, could enable the enantioselective synthesis of α-chiral amides from racemic this compound. nih.gov Furthermore, the development of photoenzymatic systems, using engineered enzymes like flavin-dependent "ene"-reductases, represents a frontier for achieving high stereoselectivity in the synthesis and functionalization of α-halo amides, a strategy that could be adapted for this specific compound. nih.gov

| Catalyst System Type | Potential Reaction with this compound | Significance |

| Palladium/Chiral Phosphine | Asymmetric Suzuki-Miyaura Cross-Coupling | Access to enantioenriched α-aryl-N-allyl-N-phenylpropanamides. thieme-connect.de |

| Nickel/(i-Pr)-Pybox Ligand | Asymmetric Negishi Cross-Coupling | Synthesis of enantiopure α-alkylated or α-arylated propanamides. nih.gov |

| Copper(I)/Chiral Ligands | Catalytic Asymmetric Mannich-Type Reactions | Formation of halogen-bearing products with two adjacent stereocenters. nih.govacs.org |

| Engineered "Ene"-Reductases | Photoenzymatic Hydroalkylation | Highly chemo- and stereoselective C-C bond formation. nih.gov |